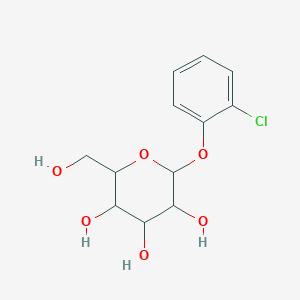

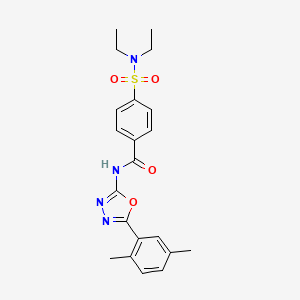

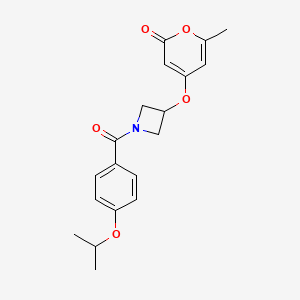

2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide, also known as Bmoc-protected oxazole carboxamide, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the oxazole family, which is known for its diverse biological activities. Bmoc-protected oxazole carboxamide is a versatile compound that can be used as a building block for the synthesis of various biologically active compounds.

科学的研究の応用

Photoreaction Studies

2-Benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide might be involved in photoreaction studies similar to those of related compounds. For instance, 2-(4-thiazolyl)-1H-benzimidazole underwent photoreactions in the presence of singlet oxygen, producing various photolysis products. Some reaction mechanisms, potentially relevant to similar compounds, were discussed in this context (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial Activity

Compounds with structural similarities, like N-(2-methoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide, exhibited favorable antimicrobial activity. The synthesis, bioactivity, and crystal structure analysis of these compounds highlighted their potential in antimicrobial applications (Wang et al., 2012).

Synthetic Chemistry and Macrolide Synthesis

Oxazoles, similar to the one in the compound of interest, have been used as precursors in synthetic chemistry, particularly in the synthesis of macrolides. The photooxygenation of oxazoles led to the formation of triamides, which further underwent nucleophilic attack for macrolide synthesis, including compounds like recifeiolide and di-0-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981).

Novel Method Developments in Organic Synthesis

2,4-Oxazole, a structurally similar motif, was synthesized efficiently via a [3 + 2] annulation involving a gold-catalyzed oxidation strategy. The study highlighted the role of bidentate phosphine ligands in modulating the reactivities of in situ-generated gold carbenes, paving the way for novel methodologies in organic synthesis (Luo et al., 2012).

Heterocyclic Synthesis and Reactivity

In a study involving similar compounds, a unique heterocyclic system was synthesized, exhibiting typical pyrrole-type reactivity. This highlighted the synthetic versatility and potential chemical reactivity of compounds containing the oxazole motif (Deady & Devine, 2006).

特性

IUPAC Name |

2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-17-10-6-5-7-14(17)11-12-21-19(25)16-13-27-20(22-16)23-18(24)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNPDKMQMJNYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)